5-(2-Methoxyphenyl)pyrimidine
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Overview
Description
5-(2-Methoxyphenyl)pyrimidine: is a chemical compound characterized by a pyrimidine ring substituted with a 2-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of an appropriate amine with a β-diketone to form an intermediate, which is then cyclized to produce the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions typically include the use of strong acids or bases, and the process may be optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The pyrimidine ring can undergo reduction reactions, often involving hydrogenation.
Substitution: Various substitution reactions can occur at different positions on the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides) are often used.
Major Products Formed:
Oxidation: Formation of 5-(2-hydroxyphenyl)pyrimidine.
Reduction: Production of 5-(2-methoxyphenyl)pyrimidinyl derivatives.
Substitution: Various substituted pyrimidines depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 5-(2-Methoxyphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
Bemotrizinol (Tinosorb S): A UV filter used in sunscreens, structurally similar but with different functional groups.
Pinacol boronic esters: Valuable building blocks in organic synthesis, though structurally different.
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9-6-12-8-13-7-9/h2-8H,1H3 |
InChI Key |
CRAIBXAQMJRPOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=CN=C2 |
Origin of Product |
United States |
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